2,6-Dihydroxynicotinic Acid: A Comprehensive Technical Guide
2,6-Dihydroxynicotinic Acid: A Comprehensive Technical Guide
This in-depth technical guide provides a detailed overview of the chemical and physical properties, experimental protocols, and known applications of 2,6-Dihydroxynicotinic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
2,6-Dihydroxynicotinic acid, also widely known by its common name Citrazinic acid, is a heterocyclic compound with a dihydropyridine ring.[1] It is a yellow, crystalline powder.[2][3]
Table 1: General and Physical Properties of 2,6-Dihydroxynicotinic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid | [4] |
| Synonyms | Citrazinic acid, 2,6-Dihydroxyisonicotinic acid, 2,6-Dihydroxypyridine-4-carboxylic acid | [2][4] |
| Molecular Formula | C₆H₅NO₄ | [2][4] |
| Molecular Weight | 155.11 g/mol | [2][4] |
| Appearance | Yellow powder | [2][3] |
| Melting Point | >300 °C (decomposes) | [1][2] |
| Boiling Point | 278.88°C (rough estimate) | [2] |
| Solubility | Practically insoluble in water; soluble in alkaline solutions (e.g., sodium hydroxide, sodium carbonate) and slightly soluble in hot hydrochloric acid. | [2][3][5] |
| pKa | Predicted: 2.54 ± 0.20. Two distinct pKa values of approximately 4 (for the carboxylic acid group) and 11 (for the hydroxyl groups) have also been noted. | [2][6] |
Table 2: Spectral Data for 2,6-Dihydroxynicotinic Acid
| Spectral Data | Description | Source(s) |
| UV-Vis | In water, exhibits a strong absorption band around 235 nm (attributed to π-π* transitions) and another absorption band peaking at approximately 344 nm (assigned to n-π* transitions). The position of the latter is concentration-dependent. | [7][8] |
| ¹H NMR | A characteristic peak at 6.2 ppm is observed in DMSO-d6. | [9][10] |
| ¹³C NMR | Spectra have been reported. | [9][11] |
| Infrared (IR) | Spectrum available from the NIST WebBook. | [12] |
| Mass Spectrometry | Spectrum available from the NIST WebBook. | [12] |
Experimental Protocols
Synthesis of 2,6-Dihydroxynicotinic Acid (Citrazinic Acid)
A common and efficient method for the synthesis of citrazinic acid is through a hydrothermal reaction of citric acid and urea.[2][13]
Materials:
-
Citric acid
-
Urea
-
Deionized water
-
98% Sulfuric acid
Procedure:
-
Dissolve 1.2188 g (0.0058 mol) of citric acid and 1.3932 g (0.0231 mol) of urea in 60 ml of deionized water.[2]
-
Ultrasonicate the mixture for 10 minutes to ensure it is thoroughly mixed.[2]
-
Transfer the solution to a reaction vessel and place it in an oven preheated to 185 °C.[2]
-
Maintain the hydrothermal conditions for 2 hours.[2]
-
After the reaction, allow the vessel to cool to room temperature. The resulting solution will be dark green.[2]
-
Place the solution in a constant temperature water bath at 60 °C.[2]
-
Slowly add 98% sulfuric acid dropwise while stirring to adjust the pH of the solution to 2-3.[2]
-
A large amount of yellow solid will precipitate. Centrifuge the mixture at 12,000 rpm for 10 minutes.[2]
-
Discard the supernatant and wash the precipitate several times with deionized water.[2]
-
Dry the yellow precipitate in an oven at 60 °C to obtain citrazinic acid. The reported yield for this method is 85.18%.[2]
An older method involves heating methyl citrate with ammonia, but this generally results in lower yields.[14]
Purification
Citrazinic acid can be purified by precipitation from an alkaline solution.
Procedure:
-
Dissolve the crude citrazinic acid in an alkaline solution (e.g., sodium hydroxide or sodium carbonate).[2]
-
Add dilute hydrochloric acid to the solution to precipitate the purified citrazinic acid.[2]
-
Filter the precipitate and dry it in a vacuum over P₂O₅.[2]
Analytical Methods
Proposed HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Detection: UV detection at a wavelength corresponding to one of its absorption maxima, for example, 235 nm or 344 nm.
-
Standard Preparation: Prepare a standard solution of high-purity citrazinic acid in a suitable solvent (e.g., a dilute alkaline solution, then neutralized).
Biological Activity and Signaling Pathways
Detailed information regarding the specific biological activities and signaling pathways of 2,6-dihydroxynicotinic acid is limited in the current scientific literature. It is often utilized as a building block in the synthesis of more complex molecules with pharmacological properties.[15][16] For instance, it has been used in the preparation of 2,6-dibromo-4-(hexoxymethyl)pyridine and derivatives of oxazinones and pyrimidinones.[2]
Some sources suggest that citrazinic acid exhibits antibacterial activity against Gram-negative bacteria.[17] It has also been used in the synthesis of a topical antiandrogen.[16] However, comprehensive studies detailing its mechanism of action and its direct interaction with biological signaling pathways are not extensively documented.
The compound's application is more prominent in materials science, particularly in the synthesis of carbon nanodots where it contributes to their fluorescent properties.[1][18] It is also used in the photography industry and as a component in reactive dyes.[17]
Visualizations
The following diagram illustrates the experimental workflow for the synthesis and purification of 2,6-Dihydroxynicotinic acid.
Caption: Workflow for the synthesis and purification of 2,6-Dihydroxynicotinic acid.
References
- 1. Citrazinic acid - Wikipedia [en.wikipedia.org]
- 2. Citrazinic acid | 99-11-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Citrazinic Acid | C6H5NO4 | CID 7425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Citrazinic Acid CAS 99-11-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. tandfonline.com [tandfonline.com]
- 7. iris.uniss.it [iris.uniss.it]
- 8. iris.unica.it [iris.unica.it]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Citrazinic acid(99-11-6) 1H NMR [m.chemicalbook.com]
- 12. US2729647A - Process for preparing citrazinic acid - Google Patents [patents.google.com]
- 13. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]
- 14. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]
- 15. Citrazinic acid, 98% 99-11-6 India [ottokemi.com]
- 16. researchgate.net [researchgate.net]
- 17. Page loading... [guidechem.com]
- 18. nbinno.com [nbinno.com]
